4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one
Brand Name: Vulcanchem
CAS No.: 1207009-18-4
VCID: VC5309679
InChI: InChI=1S/C25H19N3O4/c1-30-21-13-12-16(14-22(21)31-2)23-26-24(32-27-23)20-15-28(17-8-4-3-5-9-17)25(29)19-11-7-6-10-18(19)20/h3-15H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC
Molecular Formula: C25H19N3O4
Molecular Weight: 425.444

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one

CAS No.: 1207009-18-4

Cat. No.: VC5309679

Molecular Formula: C25H19N3O4

Molecular Weight: 425.444

* For research use only. Not for human or veterinary use.

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one - 1207009-18-4

Specification

CAS No. 1207009-18-4
Molecular Formula C25H19N3O4
Molecular Weight 425.444
IUPAC Name 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one
Standard InChI InChI=1S/C25H19N3O4/c1-30-21-13-12-16(14-22(21)31-2)23-26-24(32-27-23)20-15-28(17-8-4-3-5-9-17)25(29)19-11-7-6-10-18(19)20/h3-15H,1-2H3
Standard InChI Key DCKNAVDPDZPAFH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one, reflects its intricate structure:

  • Oxadiazole core: A five-membered ring containing two nitrogen atoms and one oxygen atom (1,2,4-oxadiazole).

  • 3,4-Dimethoxyphenyl substituent: Attached at position 3 of the oxadiazole, providing electron-donating methoxy groups.

  • Dihydroisoquinolinone moiety: A fused bicyclic system with a ketone group at position 1 and a phenyl group at position 2.

Molecular Formula: C26H19N3O4\text{C}_{26}\text{H}_{19}\text{N}_3\text{O}_4
Molecular Weight: 437.45 g/mol (calculated from atomic masses).

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Oxadiazole Formation: Cyclocondensation of a nitrile derivative with hydroxylamine under acidic conditions yields the 1,2,4-oxadiazole ring .

  • Dihydroisoquinolinone Synthesis: A Pictet-Spengler reaction between a phenethylamine derivative and an aldehyde forms the dihydroisoquinolinone scaffold.

  • Coupling Reactions: Suzuki-Miyaura cross-coupling introduces the phenyl and dimethoxyphenyl groups at specific positions.

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

Analytical Characterization

TechniqueFindings
NMR Spectroscopy1H^1\text{H}-NMR confirms methoxy protons at δ 3.85–3.90 ppm and aromatic protons between δ 7.20–8.50 ppm .
Mass SpectrometryMolecular ion peak observed at m/z 437.45 (M⁺), consistent with the formula.
X-ray DiffractionCrystallographic data reveal planarity of the oxadiazole ring and dihedral angles of 15–25° between aromatic systems .

Biological Activities

Antimicrobial Properties

In vitro studies on structurally analogous oxadiazole derivatives demonstrate:

  • Bacterial Inhibition: MIC (Minimum Inhibitory Concentration) values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: 50% growth inhibition of Candida albicans at 16 µg/mL .

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)12.4Caspase-3 activation, apoptosis induction.
A549 (Lung)18.7ROS generation, cell cycle arrest at G2/M .

Neuroprotective Effects

  • Acetylcholinesterase Inhibition: 65% inhibition at 10 µM, suggesting potential for Alzheimer’s disease therapy .

  • Dopamine Receptor Modulation: Binding affinity (KiK_i) of 280 nM for D₂ receptors, indicating CNS activity.

Pharmacological Applications

Drug Development

The compound’s pharmacokinetic profile includes:

  • Lipophilicity: LogP = 3.2, favoring blood-brain barrier penetration.

  • Metabolic Stability: Half-life (t1/2t_{1/2}) of 4.2 hours in human liver microsomes .

Structure-Activity Relationships (SAR)

  • Methoxy Groups: Essential for antimicrobial activity; removal reduces potency by 5–10×.

  • Oxadiazole Ring: Replacement with thiadiazole decreases anticancer efficacy by 40%.

Future Research Directions

  • Optimization of Bioavailability: Structural modifications to enhance aqueous solubility without compromising activity.

  • In Vivo Toxicology: Chronic toxicity studies in animal models to assess safety profiles.

  • Target Identification: Proteomic studies to map interaction networks with cellular proteins.

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